molecular formula C38H32P2 B14250019 [[1,1'-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane) CAS No. 184714-26-9

[[1,1'-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane)

Cat. No.: B14250019
CAS No.: 184714-26-9
M. Wt: 550.6 g/mol
InChI Key: GAOKNUJVEMLRMO-UHFFFAOYSA-N
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Description

[[1,1’-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane) is an organophosphorus compound that serves as a ligand in coordination chemistry. It is known for its ability to form stable complexes with various metals, making it valuable in catalysis and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [[1,1’-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane) typically involves the reaction of [1,1’-Biphenyl]-3,5-diylbis(methylene) with diphenylphosphane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and dichloromethane. The reaction may require a catalyst, such as palladium, to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is typically purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

[[1,1’-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane) undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphine hydrides.

    Substitution: The compound can participate in substitution reactions where one of the phenyl groups is replaced by another substituent.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions often require a catalyst, such as palladium or platinum, and are carried out in solvents like THF or dichloromethane.

Major Products

    Oxidation: Phosphine oxides.

    Reduction: Phosphine hydrides.

    Substitution: Various substituted phosphines depending on the substituent introduced.

Scientific Research Applications

[[1,1’-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane) has numerous applications in scientific research:

    Chemistry: It is used as a ligand in coordination chemistry to form stable metal complexes.

    Biology: The compound’s metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing into the use of these complexes in drug delivery systems and as therapeutic agents.

    Industry: The compound is used in the production of fine chemicals and in various catalytic processes in the chemical industry.

Mechanism of Action

The mechanism by which [[1,1’-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane) exerts its effects is primarily through its role as a ligand. It forms stable complexes with metals, which can then participate in various catalytic cycles. The compound’s ability to stabilize metal centers and facilitate electron transfer is key to its effectiveness in catalysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[[1,1’-Biphenyl]-3,5-diylbis(methylene)]bis(diphenylphosphane) is unique due to its specific biphenyl backbone, which provides a distinct steric and electronic environment. This uniqueness allows it to form complexes with different properties compared to other similar ligands, making it valuable in specialized catalytic applications.

Properties

CAS No.

184714-26-9

Molecular Formula

C38H32P2

Molecular Weight

550.6 g/mol

IUPAC Name

[3-(diphenylphosphanylmethyl)-5-phenylphenyl]methyl-diphenylphosphane

InChI

InChI=1S/C38H32P2/c1-6-16-33(17-7-1)34-27-31(29-39(35-18-8-2-9-19-35)36-20-10-3-11-21-36)26-32(28-34)30-40(37-22-12-4-13-23-37)38-24-14-5-15-25-38/h1-28H,29-30H2

InChI Key

GAOKNUJVEMLRMO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)CP(C3=CC=CC=C3)C4=CC=CC=C4)CP(C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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